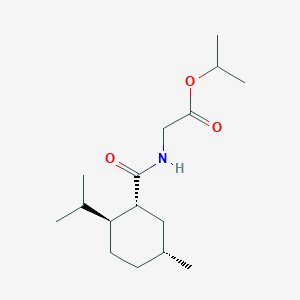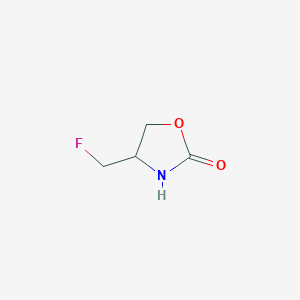![molecular formula C8H9N3 B6614591 1h-Pyrrolo[3,2-c]pyridine-4-methanamine CAS No. 1159830-48-4](/img/structure/B6614591.png)
1h-Pyrrolo[3,2-c]pyridine-4-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,2-c]pyridine-4-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases.
作用機序
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridin-4-yl methanamine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
1H-pyrrolo[3,2-c]pyridin-4-yl methanamine interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the downstream signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
Upon binding to FGFRs, this compound inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and progression .
Result of Action
In vitro studies have shown that 1H-pyrrolo[3,2-c]pyridin-4-yl methanamine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, migration, and angiogenesis . The interaction with FGFRs leads to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells and induce apoptosis . Additionally, it disrupts tubulin microtubule dynamics, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis . Furthermore, it inhibits FGFRs, leading to the suppression of downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its inhibitory effects on cell proliferation and migration over extended periods .
Dosage Effects in Animal Models
The effects of {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy.
Metabolic Pathways
{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the FGFR signaling pathway, which plays a role in various metabolic processes . The compound’s impact on metabolic pathways can influence cellular energy production, growth, and survival.
Transport and Distribution
The transport and distribution of {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
準備方法
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
1H-Pyrrolo[3,2-c]pyridine-4-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature). Major products formed from these reactions vary depending on the specific reagents and conditions used but often include functionalized derivatives with potential biological activity .
科学的研究の応用
1H-Pyrrolo[3,2-c]pyridine-4-methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
類似化合物との比較
1H-Pyrrolo[3,2-c]pyridine-4-methanamine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atoms.
1H-Pyrrolo[3,4-c]pyridine: Another related compound with a different ring fusion pattern, which has been explored for its analgesic and sedative properties.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, particularly its potent anticancer properties .
特性
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBAOVJOSUDMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)


![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)



